Chemical structure and properties of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
Chemical structure and properties of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
An In-Depth Technical Guide to 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
Disclaimer: The compound 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid is not extensively documented in current scientific literature. This guide, therefore, is a predictive analysis based on the established chemical principles of its constituent functional groups and analogous structures. It is intended for researchers, scientists, and drug development professionals as a theoretical framework for the synthesis, characterization, and potential application of this novel molecule.
Introduction and Rationale
Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a thioether linkage and a carboxylic acid moiety to a brominated naphthalene scaffold, as in 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid, presents a unique combination of functionalities. The thioether group is prevalent in many pharmaceuticals and can influence a molecule's pharmacokinetic profile, while the carboxylic acid group can enhance solubility and provide a handle for further derivatization.[4][5] The bromine atom offers a site for subsequent cross-coupling reactions, making this compound a potentially versatile building block in organic synthesis and drug discovery.
This guide provides a comprehensive overview of the predicted chemical structure, properties, a plausible synthetic route with mechanistic insights, and potential applications for this target compound.
Predicted Physicochemical Properties
The properties of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid have been predicted based on its chemical structure and data from analogous compounds, such as 1-bromo-2-naphthol.[6][7][8]
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉BrO₂S |
| Molecular Weight | 297.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 |
| pKa (Naphtholic Proton) | Not applicable (thioether linkage) |
| LogP | ~3.5 - 4.0 |
Proposed Synthesis and Mechanistic Rationale
A plausible and efficient synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid can be envisioned starting from the commercially available 2-naphthol. The proposed two-step synthesis involves an initial bromination of 2-naphthol to yield 1-bromo-2-naphthol, followed by a nucleophilic substitution reaction with thioglycolic acid.
Step 1: Synthesis of 1-Bromo-2-naphthol
The selective bromination of 2-naphthol at the C1 position is a well-established reaction.[9][10] A mild and effective method involves the use of a bromide salt, such as sodium bromide or potassium bromide, in the presence of an oxidizing agent like hydrogen peroxide or oxone in a suitable solvent like acetic acid or ethanol.[8][9]
Protocol:
-
To a solution of 2-naphthol in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a bromide salt (e.g., KBr).
-
Cool the mixture in an ice bath to approximately 15°C.[8]
-
Slowly add an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise while maintaining the temperature.[9]
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
The product, 1-bromo-2-naphthol, can be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.[8]
Causality of Experimental Choices:
-
Solvent: Acetic acid or ethanol are used as they can dissolve both 2-naphthol and the bromide salt, facilitating a homogeneous reaction.
-
Bromide Source and Oxidant: The in-situ generation of bromine from a bromide salt and an oxidant is a safer and more controlled alternative to using elemental bromine.
-
Temperature Control: The reaction is initially cooled to control the rate of bromination and minimize the formation of byproducts.
Step 2: Synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
The formation of the thioether linkage can be achieved through a nucleophilic substitution reaction where the thiolate of thioglycolic acid displaces the hydroxyl group of 1-bromo-2-naphthol, or more likely, by coupling with a more reactive precursor. A more robust approach involves the direct coupling of 1-bromo-2-naphthyl halide with thioglycolic acid. Given the presence of the bromine on the ring, a metal-catalyzed cross-coupling reaction is a highly viable strategy. Both copper and palladium-based systems are effective for C-S bond formation.[11][12][13][14][15][16][17]
Proposed Protocol (Copper-Catalyzed Cross-Coupling):
-
In a reaction vessel, combine 1-bromo-2-naphthol, thioglycolic acid (1.2 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a high-boiling polar aprotic solvent, such as DMF or DMAc.[18]
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120°C for several hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide is an inexpensive and effective catalyst for C-S cross-coupling reactions.[12][17]
-
Base: A base is required to deprotonate both the naphtholic hydroxyl group and the thiol of thioglycolic acid, generating the nucleophilic thiolate. Cesium carbonate is often effective in such coupling reactions.[14]
-
Solvent: Polar aprotic solvents like DMF or DMAc are excellent for SNAr and metal-catalyzed reactions as they can dissolve the reactants and salts and can help to accelerate the reaction rate.[18][19]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiol and the copper catalyst.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid.
Predicted Spectroscopic Characterization
The structural elucidation of the target compound would rely on standard spectroscopic techniques. The following are predicted key signals:
-
¹H NMR:
-
A singlet for the methylene protons (S-CH₂) of the acetic acid moiety, likely in the range of 3.5-4.5 ppm.
-
A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.
-
A series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring system.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) of the carboxylic acid around 170-180 ppm.
-
A signal for the methylene carbon (S-CH₂) around 30-40 ppm.
-
Multiple signals in the aromatic region (110-140 ppm) for the ten carbons of the naphthalene ring, including the carbon bearing the bromine and the carbon attached to the sulfur.
-
-
IR Spectroscopy:
-
A broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong absorption for the C=O stretch of the carboxylic acid around 1700 cm⁻¹.
-
C-S stretching vibrations, which are typically weak, in the range of 600-800 cm⁻¹.
-
C-Br stretching vibration, also typically weak, in the fingerprint region.
-
Potential Applications and Research Directions
The unique structural features of 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid suggest several potential avenues for research and application:
-
Intermediate in Organic Synthesis: The presence of the bromine atom and the carboxylic acid group makes this molecule a versatile intermediate. The bromine can be further functionalized via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. The carboxylic acid can be converted to esters, amides, or other derivatives.
-
Medicinal Chemistry and Drug Discovery: Naphthalene-based compounds are known to possess a wide array of biological activities.[1][3] The thioether and carboxylic acid moieties can enhance interactions with biological targets and improve pharmacokinetic properties. This compound could serve as a scaffold for the development of novel anti-inflammatory, antimicrobial, or anticancer agents.[2][4][20]
-
Coordination Chemistry: The thioether and carboxylate groups can act as ligands for various metal ions. This suggests potential applications in the development of new catalysts, sensors, or materials with interesting electronic or photophysical properties.
-
Materials Science: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound could be explored for its potential in this field.
Conclusion
While not yet a cataloged compound, 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid represents a molecule of significant interest at the intersection of organic synthesis, medicinal chemistry, and materials science. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted properties and potential applications highlight the promise of this compound as a versatile building block for further research and development. Experimental validation of the protocols and properties outlined herein is a necessary next step to fully unlock the potential of this novel naphthalenic acid derivative.
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